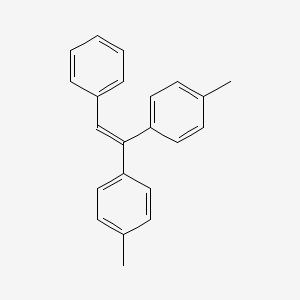![molecular formula C10H19NOS B14608908 1-[(3-Isocyanatopropyl)sulfanyl]hexane CAS No. 60853-02-3](/img/structure/B14608908.png)
1-[(3-Isocyanatopropyl)sulfanyl]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Isocyanatopropyl)sulfanyl]hexane is an organic compound that features a hexane backbone with an isocyanate group and a sulfanyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]hexane typically involves the reaction of hexane derivatives with isocyanate and sulfanyl groups. One common method is the nucleophilic substitution reaction where a hexane derivative reacts with a sulfanyl compound to introduce the sulfanyl group, followed by the addition of an isocyanate group under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]hexane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-Isocyanatopropyl)sulfanyl]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]hexane involves its interaction with molecular targets through its isocyanate and sulfanyl groups. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(3-Isocyanatopropyl)sulfanyl]butane
- 1-[(3-Isocyanatopropyl)sulfanyl]pentane
- 1-[(3-Isocyanatopropyl)sulfanyl]heptane
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]hexane is unique due to its specific combination of a hexane backbone with both isocyanate and sulfanyl functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
60853-02-3 |
|---|---|
Fórmula molecular |
C10H19NOS |
Peso molecular |
201.33 g/mol |
Nombre IUPAC |
1-(3-isocyanatopropylsulfanyl)hexane |
InChI |
InChI=1S/C10H19NOS/c1-2-3-4-5-8-13-9-6-7-11-10-12/h2-9H2,1H3 |
Clave InChI |
RURPTGVYWPUQNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)




![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)



